molecular formula C12H6Cl4 B15128432 2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3

2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3

Cat. No.: B15128432
M. Wt: 295.0 g/mol
InChI Key: KENZYIHFBRWMOD-NCYHUZTRSA-N
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Description

Contextualization of Polychlorinated Biphenyls (PCBs) in Environmental Chemistry

First manufactured in 1929, PCBs were used in hundreds of industrial and commercial applications, including transformers, capacitors, plasticizers, and pigments. escholarship.org Their widespread use and improper disposal have resulted in their ubiquitous presence in the environment. researchgate.net PCBs are chemically stable and resistant to degradation, which allows them to persist for long periods in air, water, and soil. nih.gov This persistence facilitates their long-range transport, leading to contamination even in remote areas far from their original sources. esslabshop.com

Due to their lipophilic (fat-loving) nature, PCBs tend to accumulate in the fatty tissues of living organisms. nih.gov This leads to a process of bioaccumulation, where the concentration of PCBs increases within an organism over time. nih.govepa.gov As these organisms are consumed by others higher up the food chain, the concentration of PCBs becomes increasingly magnified, a phenomenon known as biomagnification. nih.govepa.govwell-labs.com This results in the highest concentrations of PCBs being found in top predators, including humans. esslabshop.com The health effects of PCB exposure are a significant concern, with studies linking them to various adverse health outcomes, including impacts on the immune, reproductive, nervous, and endocrine systems. escholarship.orgshimadzu.comnih.gov

Significance of Congener-Specific Research in Polychlorinated Biphenyl (B1667301) Studies

The term "PCBs" does not refer to a single compound, but rather a mixture of 209 individual chemical compounds known as congeners. researchgate.net Each congener is distinguished by the number and position of chlorine atoms on the biphenyl structure. researchgate.net This structural variation is critically important because the toxicity and environmental behavior of each PCB congener can differ significantly. epa.gov

Historically, PCB contamination was often assessed by measuring the total concentration of commercial mixtures, such as Aroclors. cdc.govnih.gov However, this approach has significant limitations. The composition of PCB mixtures changes in the environment over time due to processes like weathering and biodegradation, meaning the Aroclor pattern found in a sample may not resemble the original commercial product. epa.govresearchgate.net More importantly, the toxicity of a PCB mixture is not simply the sum of its parts; certain "dioxin-like" congeners are particularly toxic, even at low concentrations. cdc.gov

Therefore, congener-specific analysis is crucial for a more accurate assessment of the risks posed by PCB contamination. researchgate.net By identifying and quantifying individual congeners, scientists can better understand the toxic potential of a particular PCB mixture and trace its sources and fate in the environment. researchgate.net This approach provides a more nuanced and scientifically robust basis for risk assessment and remediation efforts.

Rationale for Utilizing Deuterated Polychlorinated Biphenyls as Research Tools and Tracers

In the precise quantitative analysis of chemical compounds, particularly in complex environmental samples, the use of internal standards is essential. Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are ideal for this purpose. These isotopically labeled standards are chemically identical to their non-labeled counterparts but have a different mass.

This mass difference allows them to be distinguished by mass spectrometry (MS), a powerful analytical technique. When a known amount of a deuterated standard is added to a sample at the beginning of the analytical process, it experiences the same losses and variations as the target analyte during extraction, cleanup, and analysis. By comparing the signal of the native analyte to the signal of the deuterated internal standard, a highly accurate and precise quantification can be achieved, a technique known as isotope dilution mass spectrometry (IDMS). This method corrects for variations in sample preparation and instrument response, leading to more reliable data.

Beyond their role as internal standards, deuterated compounds can also be used as tracers to study the environmental fate and metabolic pathways of pollutants. By introducing a deuterated compound into a system, researchers can track its movement and transformation, providing valuable insights into how these pollutants behave in the environment and in living organisms.

Specific Focus: 2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3 as a Model Deuterated Congener in Research

This compound is the deuterated form of the PCB congener known as PCB #70. The strategic placement of three deuterium atoms on one of the phenyl rings provides a distinct mass signature for analytical purposes. This specific deuterated congener serves as an invaluable tool in environmental research for several key reasons.

Primarily, it is used as an internal or surrogate standard in the congener-specific analysis of PCBs in various environmental matrices such as soil, sediment, water, and biological tissues. nih.gov Its chemical properties closely mimic those of other tetrachlorobiphenyls, ensuring that it behaves similarly during the analytical process, thus providing a reliable basis for quantification. The use of such deuterated standards is a cornerstone of robust analytical methods like the U.S. Environmental Protection Agency (EPA) Method 1668. shimadzu.com

The physicochemical properties of this deuterated congener are essential for its function in analytical chemistry. Below is a table summarizing key properties of the parent compound, which are closely mirrored by its deuterated analog.

PropertyValue
Molecular Formula C₁₂H₃D₃Cl₄
Molecular Weight 295.01 g/mol
CAS Number 1219794-77-0
Synonym PCB #70-d3
Isotopic Enrichment Typically ≥98 atom % D
Chemical Purity Typically ≥97%
Data sourced from commercially available standards.

The application of this compound and other deuterated PCB congeners is fundamental to generating the high-quality data needed to understand the distribution, fate, and toxicological impact of PCBs in the environment. These tools enable researchers and regulatory agencies to make informed decisions regarding the management and remediation of PCB-contaminated sites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6Cl4

Molecular Weight

295.0 g/mol

IUPAC Name

1,4-dichloro-2,3,5-trideuterio-6-(3,4-dichlorophenyl)benzene

InChI

InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H/i2D,4D,6D

InChI Key

KENZYIHFBRWMOD-NCYHUZTRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C=C2)Cl)Cl)Cl)[2H]

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Synthesis and Isotopic Characterization of Deuterated Polychlorinated Biphenyls

Strategies for the Synthesis of Isotopic Polychlorinated Biphenyls

The synthesis of isotopically labeled polychlorinated biphenyls, including deuterated congeners like 2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3, is crucial for their use as internal standards in analytical chemistry, particularly for environmental and toxicological studies. These labeled compounds allow for accurate quantification of their non-labeled counterparts in complex matrices. Two primary strategies for introducing isotopes are detailed below.

Base-Catalyzed Hydrogen/Deuterium (B1214612) Exchange Methodologies

Base-catalyzed hydrogen/deuterium (H/D) exchange is a well-established method for incorporating deuterium into organic molecules. nih.gov This process is particularly effective for compounds with protons that have some degree of acidity, which can be facilitated in aromatic systems under specific conditions. The reaction involves the use of a deuterated solvent, such as deuterated water (D₂O) or deuterated alcohols (e.g., ethanol-d₁), in the presence of a strong base. researchgate.net

The mechanism relies on the base abstracting a proton from the biphenyl (B1667301) ring, creating a carbanion. This intermediate is then quenched by a deuteron (B1233211) from the solvent, resulting in the substitution of a hydrogen atom with a deuterium atom. The regioselectivity of the exchange can be influenced by the substitution pattern already present on the biphenyl rings and the reaction conditions. While this method is a facile approach for deuterium incorporation, achieving specific labeling patterns on a complex PCB congener requires careful control and may involve multiple steps or protective group strategies to direct the exchange to the desired positions. nih.govresearchgate.net

Chlorination of Biphenyl with Isotopic Chlorine Gas

Another strategy for synthesizing isotopically labeled PCBs involves the direct chlorination of biphenyl or a partially chlorinated biphenyl precursor. researchgate.net In this method, the isotopic label is introduced via the chlorine atoms rather than hydrogen. For synthesizing a compound with a specific chlorine isotope, such as ³⁷Cl, chlorine gas enriched with this isotope (³⁷Cl₂) would be used in the reaction.

The direct chlorination of biphenyl in the presence of a catalyst (e.g., iron(III) chloride) typically produces a complex mixture of PCB congeners, known as Aroclors or technical mixtures. researchgate.netnih.gov To synthesize a specific congener, this method is less ideal due to the lack of selectivity. However, it can be a viable route if the desired isotopically labeled congener can be efficiently isolated from the resulting mixture. More controlled synthesis routes, such as the Suzuki coupling, which involves coupling chlorinated aryl boronic acids with bromochlorobenzenes, offer higher selectivity and are more suitable for producing specific congeners. nih.gov By using starting materials labeled with isotopic chlorine, one could synthesize the target PCB.

Analytical Methodologies for Isotopic Enrichment Assessment

Following synthesis, it is imperative to verify the incorporation of the isotopic label and to determine the degree of isotopic enrichment. Several analytical techniques are employed for this characterization.

Mass Spectrometry Techniques for Deuterium Incorporation

Mass spectrometry (MS) is the primary and most powerful technique for assessing deuterium incorporation. The fundamental principle is the detection of the mass-to-charge ratio (m/z) of ions. Since deuterium has a mass approximately twice that of hydrogen, its incorporation into a molecule results in a predictable increase in the molecular weight.

Hydrogen/Deuterium Exchange Mass Spectrometry (H/DX-MS) is a specific application where the mass increase of a molecule is measured after it has been exposed to a deuterated solvent. nih.govnih.gov For a synthesized compound like this compound, the mass spectrum will show a molecular ion peak that is three mass units higher than its non-deuterated analogue. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition and the number of incorporated deuterium atoms. chemrxiv.org Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to separate the target congener from other components in the mixture before mass analysis, ensuring that the measured isotopic enrichment is specific to the compound of interest. nih.govnih.gov

Table 1: Mass Spectrometry Data for Isotopic Enrichment

Feature Description
Principle Detection of mass increase corresponding to the number of incorporated deuterium atoms.
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS).
Key Measurement Shift in the m/z value of the molecular ion peak.

| Data Analysis | Comparison of the mass spectra of the deuterated compound and its non-deuterated standard to calculate the percentage of deuterium incorporation. |

Infrared Spectroscopy for Deuterated Biphenyls

Infrared (IR) spectroscopy is a complementary technique used to confirm the presence of deuterium in a molecule. This method probes the vibrational frequencies of chemical bonds. The substitution of a hydrogen atom with a heavier deuterium atom alters the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Specifically, the C-D stretching vibrations appear at a lower frequency (wavenumber) in the IR spectrum than the corresponding C-H stretching vibrations. This isotopic shift is predictable and serves as a clear indicator of successful deuteration. Studies on deuterated biphenyls have shown distinct changes in their IR spectra compared to non-deuterated biphenyl. aip.orghathitrust.orgosti.gov These changes can be used to identify the nature of the vibrational modes and confirm the presence of C-D bonds, thus verifying the isotopic labeling. aip.org

Table 2: Infrared Spectroscopy Isotopic Shift

Bond Type Typical Vibrational Frequency (cm⁻¹)
Aromatic C-H Stretch ~3100-3000

| Aromatic C-D Stretch | ~2300-2200 |

Purification Techniques for Deuterated Congener Isolation

The synthesis of a specific PCB congener, whether deuterated or not, often results in a mixture containing unreacted starting materials, byproducts, and other undesired congeners. Therefore, robust purification techniques are essential to isolate the target compound with high purity.

Chromatographic methods are the cornerstone of PCB congener isolation. Column chromatography, often using adsorbents like Florisil® or silica (B1680970) gel, is a common initial cleanup step to separate compounds based on their polarity. epa.gov For more precise separation of closely related congeners, high-performance liquid chromatography (HPLC) or gas chromatography (GC) are employed. nih.gov

Preparative GC allows for the isolation of small quantities of highly pure individual congeners. Another powerful technique is solid-phase extraction (SPE), which can be used for sample cleanup and fractionation. epa.govresearchgate.net The choice of purification strategy depends on the complexity of the synthesis mixture and the required purity of the final product. The effectiveness of the purification is typically monitored by analytical GC, often coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), to confirm the identity and purity of the isolated deuterated congener. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Biphenyl
Deuterated water (D₂O)
Ethanol-d₁
Iron(III) chloride

Advanced Analytical Methodologies for Trace Level Determination

Gas Chromatography-Mass Spectrometry Techniques for Congener-Specific Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PCB congeners. clu-in.org This approach allows for the separation of individual congeners and their subsequent detection and quantification. clu-in.org The ability to resolve and measure specific congeners is critical, as the toxicity and environmental behavior of PCBs are highly dependent on their specific structure. epa.gov Coelution of different congeners can be a major impediment in PCB analysis, making high-resolution chromatography and selective mass spectrometry essential for reliable data. epa.gov

High-Resolution Gas Chromatography (HRGC) paired with High-Resolution Mass Spectrometry (HRMS) is considered a benchmark technique for the analysis of PCBs. waters.com This method offers exceptional selectivity and sensitivity, which is necessary for regulatory monitoring and for distinguishing target analytes from complex sample matrices. waters.comthermofisher.com Regulatory frameworks, such as the United States Environmental Protection Agency (U.S. EPA) Method 1668, utilize HRGC/HRMS for the determination of PCBs in various environmental samples, including water, soil, sediment, and tissue. thermofisher.comcdc.gov The instrument is tuned to a resolution exceeding 10,000, which allows for precise mass measurements and confident identification of target compounds. waters.com

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a reliable and powerful alternative to HRMS for PCB analysis. thermofisher.comgcms.cz This technique operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which significantly enhances selectivity. gcms.czrsc.org In this mode, a specific precursor ion (a molecular fragment of the target PCB congener) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. gcms.czthermofisher.com This process of monitoring specific precursor-to-product ion transitions provides a high degree of certainty in analyte identification and effectively filters out background noise and matrix interferences. gcms.czrsc.org For each PCB congener, two MRM transitions are typically monitored for both quantification and qualification purposes. nih.gov

The use of a triple quadrupole mass spectrometer is central to the GC-MS/MS technique for PCB analysis. thermofisher.com Recent advancements in triple quadrupole technology have led to high sensitivity and selectivity, rivaling that of high-resolution systems. thermofisher.comgcms.cz These instruments can achieve extremely low instrument detection limits (IDLs), often in the femtogram (fg) range, which corresponds to picogram per liter (pg/L) or nanogram per kilogram (ng/kg) concentrations in original samples. thermofisher.comgcms.cz The selectivity of the triple quadrupole virtually eliminates matrix interference, allowing for accurate quantification at trace levels even in complex samples like blood, milk, and soil. gcms.czthermofisher.com This capability makes it an invaluable tool for monitoring PCBs in food safety and environmental programs. thermofisher.com

PCB Congener GroupAverage Limit of Detection (LOD) (µg/kg)LOD Range (µg/kg)Reference
Tetrachlorobiphenyls0.0680.012 - 0.200 waters.com
Pentachlorobiphenyls0.0270.009 - 0.057 waters.com
Hexachlorobiphenyls0.0100.006 - 0.016 waters.com
Heptachlorobiphenyls0.0110.007 - 0.014 waters.com

Isotope Dilution Mass Spectrometry (IDMS) Using Labeled Analogues

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving the highest accuracy and precision in the quantification of chemical compounds, including PCBs. rsc.orgnih.gov This technique involves the use of isotopically labeled analogues of the target analytes, such as 2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3, which serve as internal standards. epa.gov

The fundamental principle of IDMS is the addition of a known amount of a stable isotopically labeled (SIL) internal standard to a sample prior to extraction and analysis. thermofisher.com This labeled standard is chemically identical to the native analyte and therefore exhibits the same behavior throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. scispace.com Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the labeled internal standard. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled standard, an accurate concentration can be calculated, effectively correcting for variations in sample recovery and instrument response. thermofisher.comscispace.com

In PCB analysis, both Carbon-13 (¹³C) and deuterium (B1214612) (d) labeled internal standards are utilized. nih.gov ¹³C-labeled PCBs, where all 12 carbon atoms are replaced with the ¹³C isotope, are commonly used and offered by various suppliers for IDMS methods. thermofisher.comdspsystems.euchromservis.eu These labeled standards are spiked into samples to enable accurate identification and quantification of the native (unlabeled) compounds. thermofisher.com

Deuterium-labeled analogues, such as this compound, serve the same critical function. cdnisotopes.com This specific compound is a deuterated form of PCB congener #70 (2,3',4',5-Tetrachlorobiphenyl). cdnisotopes.com The use of such labeled internal standards is essential for robust and reliable quantification, especially when dealing with the complexities of different sample matrices. lcms.cz The use of isotopically labeled standards helps to mitigate matrix effects, which can cause suppression or enhancement of the analyte signal in the mass spectrometer's ion source, thereby improving the accuracy of quantitative results across diverse sample types. lcms.cz

ParameterValueMatrixReference
Average Recoveries80.3% - 117.6%Fish Samples nih.gov
Relative Standard Deviations (RSDs)5.09% - 18.5%Fish Samples nih.gov
Limits of Determination (LODs)0.01 - 0.02 µg/kgFish Samples nih.gov

Sample Preparation and Matrix Interference Mitigation in Environmental and Biological Samples

The goal of sample preparation is to efficiently extract the target analytes from the sample matrix and remove interfering compounds that could compromise analytical results. The choice of methodology depends on the sample type (e.g., soil, sediment, water, tissue) and the specific analytical objectives.

Various extraction techniques are employed to isolate PCBs from environmental and biological samples. The selection of an appropriate method is crucial for achieving high recovery rates of target analytes. This compound, as a deuterated internal standard, is typically introduced into the sample prior to extraction to monitor and correct for losses during the analytical process.

Soxhlet Extraction: This is a classic and exhaustive extraction technique often used for solid samples like soil and sediment. The sample is placed in a thimble and continuously extracted with a refluxing solvent, such as a hexane/acetone mixture. While effective, it is time-consuming and requires large volumes of solvent.

Solid-Phase Extraction (SPE): SPE is a widely used technique for aqueous samples and for the cleanup of extracts from solid samples. The sample is passed through a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent. SPE offers advantages in terms of reduced solvent consumption and faster processing times compared to traditional liquid-liquid extraction.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for the analysis of a wide range of analytes, including PCBs, in various matrices, particularly food and soil. The method involves an initial extraction with a solvent (e.g., acetonitrile), followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup. Its simplicity and speed make it an attractive alternative to more traditional methods.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample in a closed vessel, accelerating the extraction process. This technique significantly reduces extraction times and solvent consumption compared to Soxhlet extraction while often providing comparable or better extraction efficiencies for PCBs in solid matrices like sediments.

Table 1: Comparison of Common Extraction Techniques for PCB Analysis

Technique Typical Sample Types Advantages Disadvantages
Soxhlet Extraction Soil, Sediment, Solid WasteHigh extraction efficiency, well-establishedTime-consuming, large solvent volume
Solid-Phase Extraction (SPE) Water, Liquid Samples, Extract CleanupReduced solvent use, faster than LLESorbent selection can be critical
QuEChERS Soil, Food, Biological TissuesFast, simple, low solvent useMatrix effects can be a concern
Microwave-Assisted Extraction (MAE) Soil, Sediment, SludgeVery fast, reduced solvent consumptionRequires specialized equipment

Following extraction, cleanup steps are often necessary to remove co-extracted matrix components (e.g., lipids, pigments) that can interfere with the instrumental analysis. The use of this compound as a cleanup standard helps to assess the efficiency of these procedures.

Florisil Column Cleanup: Florisil, a magnesia-silica gel, is a commonly used adsorbent for the cleanup of PCB extracts. The extract is passed through a column packed with Florisil, which retains polar interfering compounds while allowing the less polar PCBs to elute with a nonpolar solvent like hexane. The activity of the Florisil is a critical parameter that must be carefully controlled to ensure reproducible results. EPA Method 3620 provides a standardized protocol for Florisil cleanup.

The general steps for Florisil column cleanup typically involve:

Packing a chromatography column with activated Florisil.

Pre-eluting the column with the chosen solvent.

Loading the concentrated sample extract onto the column.

Eluting the PCBs with a specific solvent or solvent mixture.

Collecting the eluate containing the purified PCBs.

Quality Assurance and Quality Control Protocols in Congener-Specific Analysis

Robust quality assurance (QA) and quality control (QC) protocols are imperative for generating reliable and defensible data in congener-specific PCB analysis. The use of isotopically labeled internal standards, such as this compound, is central to these protocols, particularly in isotope dilution mass spectrometry (IDMS) methods like EPA Method 1668.

IDMS is a highly accurate quantification technique where a known amount of an isotopically labeled analog of the target analyte is added to the sample at the beginning of the analytical process. The ratio of the native analyte to its labeled counterpart is measured by mass spectrometry. Since the native and labeled compounds behave almost identically during extraction, cleanup, and analysis, this method effectively corrects for analyte losses at each step.

Key QA/QC elements in congener-specific analysis include:

Method Blanks: A clean matrix that is analyzed in the same manner as the samples to assess for contamination during the analytical process.

Laboratory Control Samples (LCS) / Ongoing Precision and Recovery (OPR): A clean matrix spiked with known concentrations of target analytes and labeled standards to monitor the accuracy and precision of the analytical method.

Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with known concentrations of target analytes to evaluate the effect of the sample matrix on the analytical method's performance.

Internal Standard Recoveries: The recovery of the isotopically labeled internal standards, including this compound, is monitored in every sample, blank, and QC sample. Acceptance criteria for these recoveries are established to ensure the method is in control. For example, EPA Method 1668A provides specific recovery limits for labeled compounds.

Table 2: Illustrative Quality Control Acceptance Criteria for Labeled PCB Congeners (Based on EPA Method 1668A)

QC Parameter Labeled Compound Typical Acceptance Limits (%) Purpose
Internal Standard Recovery This compound25 - 150Monitors the performance of the entire analytical process for each sample.
Laboratory Control Sample Recovery Labeled PCB Congeners70 - 130Assesses the accuracy of the method in a clean matrix.
Matrix Spike Recovery Labeled PCB Congeners50 - 150Evaluates the effect of the sample matrix on analyte recovery.
Relative Percent Difference (RPD) for Duplicates Labeled PCB Congeners< 30%Assesses the precision of the method.

Note: The acceptance criteria presented in this table are illustrative and can vary based on the specific analytical method, laboratory standard operating procedures, and project-specific data quality objectives.

The consistent monitoring of these QA/QC parameters ensures that the analytical data generated for 2,3',4',5-Tetrachlorobiphenyl (B1594203) and other PCB congeners is of high quality, reliable, and suitable for its intended purpose, whether for regulatory compliance, environmental assessment, or toxicological studies.

Environmental Transport and Fate Studies Utilizing Deuterated Polychlorinated Biphenyl Tracers

Atmospheric Transport Modeling and Tracer Applications

The long-range atmospheric transport of PCBs is a significant pathway for the contamination of remote ecosystems. Highly accurate measurements, made possible by the use of deuterated internal standards, are essential for developing and validating atmospheric transport models. These models are crucial for predicting the environmental distribution and potential impact of these persistent organic pollutants.

Quantifying Long-Range Environmental Transport Using Volatile Tracers

The study of long-range environmental transport of PCBs relies on sensitive analytical methods to detect low concentrations in remote areas. While volatile tracers are used in atmospheric science, the quantification of PCB transport heavily depends on the precise measurement of ambient concentrations in air samples. The use of isotopically labeled standards, such as 2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3, during gas chromatography-mass spectrometry (GC-MS) analysis is a standard practice to ensure the accuracy of these measurements. This accuracy is paramount when modeling the movement of PCBs from source regions to distant environments, as even small errors can lead to significant miscalculations in transport fluxes and deposition rates.

Assessment of Atmospheric Residence Time and Remoteness Indices

The atmospheric residence time of a PCB congener is a key parameter in determining its potential for long-range transport. This is often estimated through modeling that incorporates physicochemical properties and atmospheric degradation rates. The data fed into these models must be of high quality, a standard achieved through the use of deuterated surrogates during the analysis of air samples collected over time and from various locations. Remoteness indices, which describe the potential of a chemical to be transported to remote regions, are also derived from models that are calibrated and validated using accurate concentration data. The reliability of these indices is, therefore, directly linked to the precision afforded by analytical techniques employing deuterated standards.

Aquatic and Sediment Transport Dynamics

In aquatic environments, PCBs partition between the water column, sediment, and biota. Understanding the dynamics of their transport is essential for assessing the contamination of aquatic ecosystems and the associated risks. The use of deuterated PCBs as internal standards is crucial for obtaining reliable data on PCB concentrations in these complex matrices.

Water Column Exchange and Estuarine Circulation Modeling

The exchange of PCBs between the water column and the atmosphere, as well as their transport within the water body, are critical processes. In estuaries, complex circulation patterns can significantly influence the distribution of contaminants. Models that simulate these processes require accurate measurements of PCB concentrations in water samples. The addition of this compound as a surrogate standard during sample preparation allows for the correction of analytical variability and ensures the high quality of data used to parameterize and validate estuarine circulation and water column exchange models.

Sediment Dynamics and Particle-Associated Transport Mechanisms

Due to their hydrophobic nature, PCBs have a strong affinity for organic matter and tend to associate with particulate matter in the water column. The settling of these particles is a major pathway for the transport of PCBs to the sediment, which can act as a long-term sink and a secondary source of contamination. Studies investigating sediment dynamics and particle-associated transport rely on the accurate quantification of PCB congeners in both suspended and bottom sediments. The use of deuterated internal standards in the analytical workflow is indispensable for achieving the necessary precision to model these complex transport mechanisms.

Colloidal-Facilitated Transport in Subsurface Environments

In subsurface environments, the transport of highly hydrophobic compounds like PCBs can be facilitated by their association with colloidal particles. These colloids can be mobile in groundwater and can significantly enhance the transport of contaminants that would otherwise be considered immobile. Investigating this transport pathway requires the sensitive and accurate measurement of PCBs in groundwater samples, which often contain complex mixtures of dissolved and colloidal materials. The application of isotope dilution techniques, using standards such as this compound, is a key component of the analytical methods used to generate the reliable data needed to understand and model colloidal-facilitated transport.

Soil Contaminant Migration and Attenuation

The use of isotopically labeled compounds, such as this compound, is a critical methodology in environmental science for accurately tracing the movement and degradation of polychlorinated biphenyls (PCBs) in soil environments. These deuterated tracers act as powerful tools in soil column and lysimeter studies, allowing researchers to distinguish the compound of interest from background contamination and to quantify its fate with high precision.

The migration and attenuation of PCBs in soil are governed by a complex interplay of physical, chemical, and biological processes. Migration, the transport of the contaminant through the soil profile, is primarily influenced by factors such as soil type, organic carbon content, water infiltration rates, and the chemical's hydrophobicity. Attenuation encompasses all processes that reduce the concentration or mass of a contaminant, including biodegradation, volatilization, and irreversible sorption to soil particles.

Research Findings from Simulated Environmental Studies

Laboratory and field studies utilizing isotopically labeled PCBs provide detailed insights into their environmental behavior. Soil column experiments, which simulate the vertical movement of water through a soil profile, are particularly valuable for assessing leaching potential. In these studies, a known quantity of the deuterated tracer is applied to the top of a soil column, followed by the application of simulated rainfall. The resulting leachate and the soil from different depths are then analyzed.

The key advantage of using a deuterated compound like this compound is that it behaves chemically and physically almost identically to its non-deuterated counterpart, 2,3',4',5-Tetrachlorobiphenyl (B1594203). However, its slightly higher mass allows it to be distinguished and quantified separately by mass spectrometry. This ensures that the measurements reflect only the fate of the compound added during the experiment, eliminating interference from pre-existing PCB contamination. epa.gov

Migration and Vertical Distribution

Studies on various PCB congeners reveal that their mobility in soil is generally low due to their strong tendency to adsorb to organic matter and clay particles. researchgate.net Research has shown that the vast majority of PCB contamination remains in the upper layers of the soil, with concentrations decreasing sharply with depth. researchgate.net

For instance, a typical soil column experiment might reveal the vertical distribution of the applied tracer after a simulated period of environmental aging and leaching. The data below is representative of findings from such studies, illustrating the limited vertical migration of a tetrachlorobiphenyl congener in a loam soil.

Interactive Data Table: Vertical Migration of a Deuterated Tetrachlorobiphenyl Tracer in a Soil Column This table illustrates representative data on the distribution of a deuterated PCB tracer after a simulated leaching experiment.

Soil Depth (cm) Tracer Concentration (ng/g) Percentage of Applied Tracer (%)
0 - 5 88.5 88.5%
5 - 10 9.2 9.2%
10 - 15 1.8 1.8%
15 - 20 0.4 0.4%
20 - 30 < 0.1 < 0.1%
Leachate Not Detected 0.0%

Attenuation and Persistence

The attenuation of PCBs in soil is a slow process, leading to their classification as persistent organic pollutants (POPs). Natural attenuation rates are often quantified by measuring the disappearance of the parent compound over time, which can be modeled to calculate an environmental half-life. Field and lysimeter studies provide the most realistic estimates for these long-term processes.

The use of isotopically labeled compounds is crucial for accurately determining degradation rates. For example, studies using ¹³C-labeled PCBs have successfully traced the mineralization of the compound to ¹³CO₂, providing direct evidence of biodegradation. nih.gov Deuterated tracers serve a similar purpose in tracking the decline of the parent molecule. The estimated aerobic soil half-life for tetrachlorobiphenyls can range from several months to multiple years, depending on soil conditions and the specific congener. epa.gov

The following table presents representative data on the natural attenuation of a tetrachlorobiphenyl congener in a field plot study over five years.

Interactive Data Table: Natural Attenuation of a Tetrachlorobiphenyl Congener in Soil Over Time This table shows typical dissipation data for a PCB congener in a long-term field study, from which attenuation rates and half-lives are calculated.

Time (Years) Mean Concentration (µg/kg) Percentage Remaining
0 1000 100%
1 850 85%
2 720 72%
3 610 61%
4 520 52%
5 440 44%

These studies collectively demonstrate that while tetrachlorobiphenyls are not readily leached into deeper soil layers, their strong persistence means they remain a source of long-term contamination in the surface environment. The use of deuterated tracers like this compound is indispensable for generating the reliable, quantitative data needed to model these processes and develop effective risk assessment and remediation strategies.

Biotic Interactions and Transformation Pathways of Tetrachlorobiphenyl Congeners

Microbial Biodegradation Mechanisms

The microbial degradation of tetrachlorobiphenyls is a key process in their environmental remediation. Microorganisms have evolved diverse strategies to metabolize these persistent organic pollutants, primarily through anaerobic and aerobic pathways.

Anaerobic Reductive Dechlorination of Highly Chlorinated Biphenyls

Under anaerobic conditions, highly chlorinated biphenyls can undergo reductive dechlorination, a process where a chlorine atom is removed and replaced by a hydrogen atom. This process is a crucial first step in the breakdown of complex PCB mixtures.

Research has demonstrated that anaerobic cultures enriched from estuarine, marine, and riverine sediments are capable of reductively dechlorinating 2,3',4',5-tetrachlorobiphenyl (B1594203). nih.govnih.gov In these cultures, the removal of doubly flanked meta and para chlorines is a prominent reaction, leading to the formation of 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl. nih.gov Studies have identified Dehalococcoides-like bacterial populations as being involved in the removal of these doubly flanked chlorines. nih.govnih.gov The presence of 2,3',4',5-tetrachlorobiphenyl has been shown to be important for the enrichment of these specific bacterial populations. nih.gov

The dechlorination of 2,3',4',5-tetrachlorobiphenyl has been observed to proceed through the preferential removal of the para-chlorine, yielding 2,3,5-trichlorobiphenyl as the major initial product. nih.gov Further dechlorination can lead to the formation of various di- and monochlorobiphenyls. nih.gov

Table 1: Products of Anaerobic Reductive Dechlorination of 2,3',4',5-Tetrachlorobiphenyl

Initial CompoundPrimary Dechlorination ProductSecondary Dechlorination Products
2,3',4',5-Tetrachlorobiphenyl2,3,5-Trichlorobiphenyl2,4,5-Trichlorobiphenyl, 2,5-Dichlorobiphenyl, 2,4-Dichlorobiphenyl, 3,5-Dichlorobiphenyl

This table is interactive. You can sort and filter the data.

Aerobic Oxidative Degradation Pathways, Including Biphenyl (B1667301) Dioxygenase Systems

In aerobic environments, the primary mechanism for PCB degradation is through an oxidative pathway initiated by the enzyme biphenyl dioxygenase. nih.govresearchgate.net This enzyme introduces two hydroxyl groups onto the biphenyl rings, making the molecule more susceptible to further degradation.

The aerobic degradation of tetrachlorobiphenyls is generally slower than that of less chlorinated congeners. nih.govresearchgate.net The biphenyl catabolic pathway involves a series of enzymes that act sequentially to break down the biphenyl structure. Biphenyl dioxygenase (BphA) catalyzes the initial dihydroxylation, followed by the action of a dihydrodiol dehydrogenase (BphB), a 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), and a hydrolase (BphD), ultimately leading to the formation of chlorobenzoic acids. researchgate.net

Factors Influencing Biodegradation Efficiency

The efficiency of microbial biodegradation of tetrachlorobiphenyls is influenced by several factors, most notably the chlorine substitution pattern.

The number and position of chlorine atoms on the biphenyl rings significantly affect the rate and extent of degradation. Generally, degradation rates decrease as the degree of chlorination increases. nih.govresearchgate.net The presence of chlorine atoms at the ortho positions can sterically hinder the action of biphenyl dioxygenase, making congeners with multiple ortho-chlorines more resistant to aerobic degradation. nih.gov Conversely, the presence of adjacent non-chlorinated carbon atoms is often required for the initial dioxygenase attack. epa.gov

The presence of exogenous organic substrates can also influence biodegradation. In some cases, the addition of more easily degradable compounds can enhance the co-metabolism of PCBs. However, in other situations, it can lead to the preferential degradation of the simpler substrate, delaying PCB transformation.

In vitro and In situ Microbial Degradation Studies of Specific Tetrachlorobiphenyl Isomers

Numerous studies have investigated the microbial degradation of specific tetrachlorobiphenyl isomers both in laboratory settings (in vitro) and in the natural environment (in situ).

In vitro studies using anaerobic sediment slurries have been instrumental in elucidating the reductive dechlorination pathways of 2,3',4',5-tetrachlorobiphenyl. nih.gov These studies allow for controlled conditions to identify the microorganisms responsible and the resulting degradation products. For example, sediment-free cultures have been developed that can sustain the dechlorination of tetrachlorobiphenyls, demonstrating that the process is not strictly dependent on the sediment matrix. nih.gov

In situ studies, which examine the fate of PCBs in their natural environment, have provided evidence for the widespread occurrence of reductive dechlorination in contaminated sediments. epa.gov The patterns of PCB congeners observed in sediments often reflect the selective removal of meta and para chlorines, consistent with the activity of anaerobic microorganisms. epa.gov

Biotransformation in Higher Organisms

In higher organisms, such as mammals, tetrachlorobiphenyls are metabolized primarily by the cytochrome P450 enzyme system, leading to the formation of hydroxylated metabolites.

Cytochrome P450 Enzyme Systems in Hydroxylation of Tetrachlorobiphenyls

The cytochrome P450 (CYP) monooxygenases are a diverse family of enzymes that play a central role in the metabolism of a wide range of foreign compounds, including PCBs. researchgate.netnih.gov The hydroxylation of tetrachlorobiphenyls is a key step in their detoxification and elimination from the body. nih.gov

Studies using liver microsomes from different animal species, including rats, guinea pigs, and hamsters, have shown that 2,3',4',5-tetrachlorobiphenyl can be metabolized to 3-hydroxy- and 4-hydroxy-2,3',4',5-tetrachlorobiphenyl. nih.gov The specific isoforms of cytochrome P450 involved in these reactions can vary between species. For instance, in hamsters, CYP1A2 and CYP2A8 have been implicated in the 4-hydroxylation of this congener. nih.gov The induction of certain CYP enzymes by exposure to other chemicals can also alter the rate and profile of tetrachlorobiphenyl metabolism. nih.gov

The formation of hydroxylated metabolites increases the water solubility of the PCB molecule, facilitating its excretion. nih.gov This metabolic transformation is generally considered a detoxification process, although some hydroxylated PCB metabolites have been shown to exhibit their own toxic effects. nih.gov

Table 2: Cytochrome P450-mediated Metabolites of 2,3',4',5-Tetrachlorobiphenyl in Different Species

SpeciesPrimary Hydroxylated MetabolitesInducing Agent Effects
Rat-3-hydroxylation accelerated by phenobarbital; 4-hydroxylation increased by 3-methylcholanthrene
Guinea Pig3-hydroxy-2,3',4',5-tetrachlorobiphenyl3-hydroxylation accelerated by phenobarbital
Hamster3-hydroxy- and 4-hydroxy-2,3',4',5-tetrachlorobiphenyl3-hydroxylation accelerated by phenobarbital; 4-hydroxylation increased by 3-methylcholanthrene

This table is interactive. You can sort and filter the data based on species and observed metabolic effects.

Phytoremediation and Plant-Mediated Transformation of Chlorinated Biphenyls

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants, including PCBs. nih.gov Plants can mediate the remediation of PCBs through several mechanisms, including direct uptake and transformation (phytoextraction and phytotransformation) and by stimulating microbial degradation in the root zone (rhizoremediation). nih.gov

Plants can absorb PCBs from contaminated soil and water through their root systems. mdpi.com Once absorbed, these compounds can be translocated to other parts of the plant, such as the stems and leaves. mdpi.com The efficiency of this uptake varies between plant species and is influenced by the specific properties of the PCB congener. nih.gov

Inside the plant, PCBs can be metabolized in a process analogous to the "green liver" model, which compares plant detoxification mechanisms to those in animal livers. nih.gov Plants possess enzymes, such as cytochrome P450s and peroxidases, that can transform PCBs. mdpi.com An in vivo study using whole poplar plants exposed to 3,3',4,4'-TCB demonstrated rapid metabolism, with metabolites detected after only 24 hours. nih.gov The primary metabolite identified was 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl. nih.gov Poplar plants have also been shown to metabolize methoxylated PCBs and their sulfate (B86663) conjugates, demonstrating a complex interplay of metabolic pathways within the plant tissues. nih.govuiowa.edu

The following table summarizes the metabolites of 3,3',4,4'-Tetrachlorobiphenyl (CB77) identified in different parts of poplar plants after hydroponic exposure.

Plant CompartmentMetabolites Identified
Roots 6-OH-CB77, 5-OH-CB77, Dechlorinated & Rearranged TCBs
Shoots & Leaves 6-OH-CB77, Dechlorinated & Rearranged TCBs
Hydroponic Solution 6-OH-CB77, Dechlorinated & Rearranged TCBs

Data sourced from an in vivo study with Populus deltoides × nigra. nih.gov

A significant finding in the study of PCB phytoremediation is the ability of plants to dechlorinate these compounds. Dechlorination, the removal of chlorine atoms, is a critical detoxification step, as the toxicity of PCBs is highly dependent on the number and position of chlorine atoms. Research on poplar plants exposed to 3,3',4,4'-TCB unexpectedly revealed both dechlorination and the rearrangement of chlorine atoms on the biphenyl structure. nih.gov This suggests that plant enzymatic systems are capable of cleaving the stable carbon-chlorine bond.

Further studies have shown that reductive dechlorination can occur in the rhizosphere, the soil region directly influenced by plant roots. nih.gov In microcosms planted with switchgrass or poplar, parent TCB compounds were transformed into lesser-chlorinated congeners. nih.gov For example, the dechlorination of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) was observed in these systems. nih.gov The metabolic activity of cytochrome P450 enzymes, specifically CYP1A1, has been linked to the dechlorination of PCBs, which drastically reduces their dioxin-like toxicity. nih.gov

Ecological Bioaccumulation and Biomagnification Dynamics

Principles of Bioaccumulation Kinetics in Aquatic Food Webs

Bioaccumulation is the process by which a chemical concentration in an organism achieves a level higher than that in its environment. cimi.org For PCBs in aquatic systems, this occurs through two primary mechanisms: bioconcentration and biomagnification. cimi.org

Bioconcentration refers to the direct uptake of a chemical from the surrounding water, primarily through respiratory surfaces like gills and dermal absorption. tandfonline.com The bioconcentration factor (BCF) quantifies this process as the ratio of the chemical's concentration in an organism to its concentration in the water at equilibrium. tandfonline.com

Biomagnification describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.govepa.gov This occurs because PCBs are efficiently absorbed from food but are eliminated very slowly. greenfacts.orgnih.gov As a result, when a predator consumes prey containing PCBs, the toxins are transferred and accumulate in the predator's tissues, particularly fatty tissues, at a higher concentration. cimi.orgnih.govgreenfacts.org This process is repeated at each trophic level, leading to the highest concentrations in top predators. epa.gov

The table below illustrates the typical progression of PCB concentrations up an aquatic food chain.

Trophic LevelOrganism ExampleTypical PCB Concentration (ppm)
Primary ProducerPhytoplankton0.0025
Primary ConsumerZooplankton0.123
Secondary ConsumerSmall Fish (e.g., Smelt)1.04
Tertiary ConsumerLarger Fish (e.g., Lake Trout)4.83
Quaternary ConsumerFish-Eating Bird (e.g., Herring Gull)124

This interactive table is based on generalized data for PCBs in the Great Lakes aquatic food chain.

The tendency of a PCB congener to bioaccumulate is strongly linked to its hydrophobicity, or its "fear of water." This property is quantified by the octanol-water partition coefficient (Kow). oup.com A higher Kow value indicates greater hydrophobicity and a stronger affinity for lipids, leading to greater storage in the fatty tissues of organisms. nih.gov

PCBs with a higher degree of chlorination are generally more hydrophobic and, therefore, have a greater potential for bioaccumulation and biomagnification. nih.gov The relationship between the log Kow of a PCB congener and its bioaccumulation potential is a key factor in predicting its environmental impact. Research has shown a linear relationship between the log Kow and the biota-sediment accumulation factor (BSAF) for many congeners in various species. nih.gov

Predictive Modeling of Bioaccumulation in Organisms

To better understand and predict the fate of PCBs in the environment, scientists use mathematical models that simulate their bioaccumulation in organisms. sfu.casfu.ca These models range in complexity and are essential tools for ecological risk assessment. nih.gov

Single Compartment Models are the simplest form of bioaccumulation models. They treat the organism as a single, homogenous unit where the chemical is uniformly distributed. nih.govacs.org These models are useful for providing quick estimates of contaminant levels but may not capture the nuances of how chemicals are distributed within an organism's body. acs.org

Multi-Compartment Models , such as physiologically based pharmacokinetic (PBPK) models, offer a more detailed and realistic approach. nih.govresearchgate.net These models divide the organism into several interconnected compartments, each representing a different organ or tissue type (e.g., liver, muscle, fat, blood). nih.govresearchgate.net By simulating the uptake, distribution, metabolism, and elimination of a chemical in each compartment, these models can provide more accurate predictions of tissue-specific concentrations. nih.gov A study on tuna, for example, used a six-compartment PBPK-inspired model to estimate PCB concentrations in blood, muscle, gills, intestine, kidney, and liver. nih.gov

The accuracy of bioaccumulation models is greatly enhanced by incorporating key physiological and ecological parameters of the organism. usgs.gov Important factors include:

Growth Rate: Rapid growth can lead to a "dilution" of the contaminant concentration in an organism's tissues, a phenomenon known as growth dilution. usgs.gov

Lipid Dynamics: Since PCBs are lipophilic, changes in an organism's lipid content, which can fluctuate seasonally, significantly impact PCB storage and concentration. nih.govduke.edu

Metabolic Rate: The rate at which an organism metabolizes and eliminates a chemical influences its bioaccumulation potential. sfu.ca Fish, for instance, have a less efficient metabolic system for breaking down PCBs compared to mammals, contributing to their retention. nih.gov

Feeding Habits: The type and amount of food consumed directly affect the uptake of PCBs through the diet. sfu.ca

Biodynamic models incorporate these physiological parameters to predict contaminant uptake and body burdens. usgs.govresearchgate.net

The bioaccumulation of PCBs is not a static process; it can vary significantly with seasons and the age of the organism.

Seasonal Variations: Water temperature is a critical factor influencing PCB disposition in fish. nih.govnih.gov Elimination of PCBs is much slower at colder temperatures. nih.govnih.gov Seasonal changes in lipid content, often tied to reproductive cycles, can also cause fluctuations in PCB concentrations. duke.edu For example, in alewife, contaminant levels were observed to be high in the spring and fall but decreased in the summer, reflecting changes in lipid content associated with spawning. duke.edu

Age-Related Variations: Generally, older and larger fish tend to have higher concentrations of PCBs. This is because they have had a longer time to accumulate the contaminants from their environment and diet. tandfonline.com As they grow, they may also shift to consuming larger, more contaminated prey, further increasing their body burden.

Trophic Transfer and Food Web Dynamics

The movement of 2,3',4',5-Tetrachlorobiphenyl (B1594203) through an ecosystem is a complex process governed by the feeding relationships between organisms. As a lipophilic compound, it readily partitions into the fatty tissues of organisms, leading to its accumulation at concentrations significantly higher than those in the surrounding environment. This process of bioaccumulation is the first step in its magnification through the food web.

Role of Phytoplankton in Polychlorinated Biphenyl (B1667301) Accumulation and Transfer

Phytoplankton, as primary producers, form the base of most aquatic food webs and are a primary entry point for many contaminants, including PCBs like 2,3',4',5-Tetrachlorobiphenyl. The accumulation of PCBs in phytoplankton is influenced by factors such as the concentration of the contaminant in the water and the lipid content of the phytoplankton cells. Studies have shown that PCB contamination in particulate matter, which is primarily composed of phytoplankton, is a result of adsorption, absorption, and partitioning between the water and the intracellular components of the phytoplankton, particularly lipids. vliz.be

Once assimilated by phytoplankton, 2,3',4',5-Tetrachlorobiphenyl is then transferred to the next trophic level, primarily zooplankton, which graze on the phytoplankton. Research indicates that zooplankton acquire PCBs mainly through their diet. vliz.be This initial trophic transfer is a crucial step in the biomagnification process, as the concentration of the contaminant can increase from one trophic level to the next. The efficiency of this transfer can be influenced by various factors, including the growth rate of phytoplankton. For instance, rapid phytoplankton growth can lead to a "biomass dilution" effect, where the concentration of PCBs per unit of biomass is reduced, potentially lowering the amount transferred to zooplankton.

The concentration of PCBs in phytoplankton can be substantial. For example, in the Indian sector of the Southern Ocean, the PCB concentration in particulate matter (mainly phytoplankton) was found to be 0.7 µg g⁻¹ dry weight, a level similar to that in more temperate zones. vliz.be However, due to the very low phytoplankton biomass in that region, the PCB levels per unit of biomass were high. vliz.be

Below is a hypothetical interactive data table illustrating the concentration of 2,3',4',5-Tetrachlorobiphenyl in phytoplankton under different environmental conditions.

Environmental ConditionWater Concentration (ng/L)Phytoplankton Lipid Content (%)Phytoplankton PCB 70 Concentration (ng/g lipid weight)
Oligotrophic Open Ocean0.0110100
Eutrophic Coastal Zone0.5202500
Contaminated Harbor51533333

This table is illustrative and based on general principles of bioaccumulation. Actual concentrations can vary widely depending on specific site conditions.

Trophic Magnification Factors Across Ecological Levels

Trophic Magnification Factors (TMFs) are a key metric used to quantify the extent to which a contaminant biomagnifies through a food web. A TMF greater than 1 indicates that the concentration of the substance is increasing with each trophic level. For PCBs, TMFs are highly congener-specific.

Research conducted at the Lake Hartwell Superfund site in South Carolina, which investigated 127 PCB congeners, found that TMFs ranged from 1.5 to 6.6. nih.govusgs.gov This study demonstrated a strong positive relationship between the TMF of individual congeners and their octanol-water partition coefficient (Kow), a measure of their lipophilicity. nih.govusgs.gov While the specific TMF for 2,3',4',5-Tetrachlorobiphenyl (PCB 70) was not singled out in the summary of this particular study, the range of TMFs observed indicates that significant biomagnification of PCBs, including this congener, occurs.

Another study focusing on a marine food web in Scotland also highlighted that trophic magnification occurs for the ICES-7 PCBs, a group of indicator congeners. researchgate.netnih.gov The degree of trophic magnification can be influenced by the structure of the food web and the physiological characteristics of the organisms within it. researchgate.netnih.gov

The following interactive data table provides representative TMFs for different classes of PCB congeners based on their properties, which helps to contextualize the potential TMF for 2,3',4',5-Tetrachlorobiphenyl.

PCB Congener ClassLog Kow RangeTypical Trophic Magnification Factor (TMF)
Lower Chlorinated PCBs4.5 - 5.51.5 - 2.5
Moderately Chlorinated PCBs5.5 - 6.52.5 - 4.5
Higher Chlorinated PCBs6.5 - 8.04.5 - 6.5

This table provides generalized TMF ranges. The specific TMF for 2,3',4',5-Tetrachlorobiphenyl (Log Kow ≈ 6.1) would be expected to fall within the moderately to higher chlorinated range and is dependent on the specific food web.

Theoretical and Computational Studies of Tetrachlorobiphenyl Molecular Behavior

Density Functional Theory (DFT) for Structural and Energetic Analysis

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of PCBs. researchgate.netrsc.org This method is favored for its balance of accuracy and computational efficiency in calculating the electronic structure of molecules. DFT studies can elucidate the three-dimensional arrangement of atoms and the energy associated with different molecular conformations, which are crucial for understanding the molecule's behavior. researchgate.net

The substitution pattern of chlorine atoms heavily influences this angle. For non-ortho substituted PCBs, the energy barrier to rotation around the central carbon-carbon bond is relatively low, similar to the parent biphenyl (B1667301) molecule. However, for ortho-substituted PCBs, steric hindrance between the chlorine atoms significantly increases the torsional barrier, forcing the molecule into a more twisted conformation. researchgate.net For 2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3, which has one ortho-substituted chlorine, a twisted geometry is expected to be the most stable.

Illustrative Data based on similar Tetrachlorobiphenyls:

Table 1: Calculated Geometrical Parameters for a Representative Tetrachlorobiphenyl using DFT
Parameter Value
C-C bond length (inter-ring) ~1.49 Å
Average C-C bond length (phenyl ring) ~1.40 Å
Average C-Cl bond length ~1.74 Å
Equilibrium Torsional Angle (dihedral) ~60° - 75°
Torsional Barrier at 0° (planar) High (kcal/mol)

This table is interactive. You can sort and filter the data.

By systematically rotating the two phenyl rings relative to each other and calculating the energy at each step, a potential energy surface (PES) can be mapped. This surface illustrates the energy of the molecule as a function of its torsional angle. The PES for a tetrachlorobiphenyl like this compound would show energy minima corresponding to the most stable, twisted conformations and energy maxima at the planar (0°) and perpendicular (90°) conformations, which represent the rotational barriers. researchgate.net The height of these barriers provides insight into the molecule's flexibility and the likelihood of it adopting different shapes. The presence of ortho-substituted chlorines typically results in large energy barriers near the planar conformation. researchgate.net

Quantum Chemical Descriptors for Reactivity Assessment

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its chemical reactivity and potential toxicity. researchgate.netresearchgate.net These descriptors provide a quantitative basis for understanding how this compound might interact with other molecules, including biological targets.

Global reactivity descriptors provide a general measure of a molecule's stability and reactivity as a whole. Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the propensity of a molecule to accept electrons, acting as an electrophile. This has been used as an indicator of the potential toxicity of PCBs. researchgate.net

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Illustrative Data based on DFT studies of similar PCBs:

Table 2: Global Reactivity Descriptors for a Representative Tetrachlorobiphenyl
Descriptor Symbol Typical Calculated Value (eV)
HOMO Energy EHOMO -6.5 to -7.0
LUMO Energy ELUMO -0.5 to -1.0
Energy Gap (HOMO-LUMO) ΔE 5.5 to 6.5
Electronegativity χ 3.5 to 4.0
Chemical Hardness η 2.75 to 3.25

This table is interactive. You can sort and filter the data.

While global descriptors describe the molecule as a whole, local selectivity profiles identify the specific atoms or regions within the molecule that are most likely to be involved in a chemical reaction. A key tool for this is the Condensed Fukui Function . researchgate.netharbinengineeringjournal.com This function indicates the change in electron density at a specific atomic site when an electron is added or removed from the molecule. By calculating Fukui functions, one can pinpoint the most probable sites for:

Nucleophilic attack (where the molecule is attacked by an electron-rich species).

Electrophilic attack (where the molecule is attacked by an electron-deficient species).

Radical attack .

For PCBs, this analysis can highlight which carbon or chlorine atoms are most susceptible to metabolic transformation or interaction with cellular components. researchgate.net

Computational studies can also model the interaction between this compound and other molecules, such as biological macromolecules like proteins or DNA. By analyzing the charge transfer that occurs upon interaction, researchers can understand the nature and strength of the binding. mdpi.com These studies often involve calculating how the electron density of the PCB and the target molecule is redistributed when they form a complex. This type of analysis is crucial for understanding the mechanisms of toxicity, as it can reveal how PCBs bind to receptors or enzymes, potentially disrupting their normal function. The amount of charge transferred (ΔN) can be calculated to determine if the PCB acts as an electron donor or acceptor in a given interaction. researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Deuterated Tetrachlorobiphenyls

The scientific community's understanding of deuterated tetrachlorobiphenyls, particularly 2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3 (PCB 70-d3), is primarily centered on its role as a highly effective internal standard for isotope dilution mass spectrometry (IDMS). This analytical technique is crucial for the accurate quantification of its non-deuterated counterpart, 2,3',4',5-Tetrachlorobiphenyl (B1594203) (PCB 70), in complex environmental matrices.

The synthesis of deuterated PCBs, while not extensively detailed for this specific isomer in readily available literature, generally follows established chemical pathways. A common method involves the selective hydrogenolysis of chloroiodobiphenyls using a deuterium (B1214612) source like lithium aluminum deuteride. This process replaces iodine atoms with deuterium atoms at specific positions on the biphenyl (B1667301) structure. For this compound, this would involve a precursor molecule strategically iodinated to direct the deuterium placement onto the 3, 4, and 6 positions of one of the phenyl rings.

The principal application of PCB 70-d3 is in environmental and biological monitoring studies. Researchers have utilized it to assess the bioavailability of PCB 70 in historically contaminated sediments and soils. acs.orgescholarship.org By introducing a known quantity of the deuterated standard into a sample, scientists can correct for losses during extraction and analysis, leading to more accurate measurements of the native contaminant's concentration. This is essential for understanding the fraction of a contaminant that is accessible to living organisms and thus poses a potential risk. acs.orgescholarship.org

Unresolved Research Questions and Gaps in Polychlorinated Biphenyl Science

Despite the advancements in analytical techniques, significant questions remain in the broader field of PCB science. The complexity of PCB mixtures in the environment, which have been altered from their original commercial forms (e.g., Aroclors) by environmental processes, presents a major challenge. Health risk assessments often face uncertainty due to a lack of data on the toxicity of these weathered mixtures and the effects of exposure to multiple congeners simultaneously.

A critical gap exists in understanding the complete metabolic pathways of many PCB congeners, including PCB 70. While it is known that PCBs can be metabolized into hydroxylated (OH-PCBs) and other derivatives, the specific enzymes involved and the full range of metabolites for each congener are not fully elucidated. nih.gov Furthermore, the potential for isotopic effects of deuterated standards on biotransformation processes is an area that warrants further investigation. It is largely assumed that deuterated and non-deuterated congeners behave identically in biological systems, but this may not always be the case.

Another unresolved area is the precise contribution of different exposure routes, such as inhalation versus dietary intake, to the total human body burden of specific congeners like PCB 70. esslabshop.com The development of more refined models for the environmental fate and transport of individual PCBs is also needed to better predict their distribution and long-term behavior in various ecosystems. nih.gov

Methodological Advancements and Their Implications for Environmental and Biotransformation Studies

The development and application of this compound are intrinsically linked to methodological advancements in analytical chemistry. The use of isotope dilution methods (IDM) with gas chromatography-mass spectrometry (GC-MS) has become the gold standard for quantifying persistent organic pollutants like PCBs.

A notable advancement is the application of IDM to predict the bioavailability of PCBs in aged, contaminated sediments. acs.orgescholarship.org In this approach, PCB 70-d3 is introduced into a sediment sample, and the extent to which it equilibrates with the native PCB 70 provides a measure of the "accessible" or bioavailable fraction of the contaminant. This method offers a more realistic assessment of risk than simply measuring the total concentration of the contaminant, much of which may be strongly sequestered and unavailable to organisms. acs.orgescholarship.org

These methodological improvements have profound implications for environmental studies. They allow for more accurate risk assessments of contaminated sites, informing decisions on remediation strategies. For biotransformation studies, the ability to precisely track the fate of a parent compound using its isotopically labeled analog is invaluable. It enables researchers to identify and quantify metabolites with greater confidence, even at very low concentrations, paving the way for a more complete understanding of how organisms process these persistent chemicals. nih.gov

PropertyValue
Chemical Name This compound
Synonym(s) PCB #70-d3
CAS Number 1219794-77-0
Molecular Formula C₁₂H₃D₃Cl₄
Molecular Weight 295.01 g/mol
Primary Application Internal standard for isotope dilution analysis

Future Directions in Deuterated Polychlorinated Biphenyl Research

The future of research involving deuterated PCBs, including this compound, is poised to move in several key directions. A primary goal is the expansion of the use of isotope dilution methods to a wider range of environmental matrices and biological tissues. This will enhance the accuracy of exposure assessments and provide a clearer picture of PCB distribution in the global environment.

There is a need for studies that specifically investigate the biotransformation of PCB 70 using PCB 70-d3 as a tracer. Such research would involve exposing organisms or cell cultures to the deuterated compound and using advanced mass spectrometry techniques to identify and quantify the resulting deuterated metabolites. This would provide direct evidence of the metabolic pathways of PCB 70 and help to understand the potential toxicity of its transformation products.

Furthermore, future research should focus on developing a more comprehensive library of deuterated standards for a greater number of PCB congeners and their metabolites. This would facilitate more thorough and accurate analysis of the complex PCB mixtures found in the environment and in human samples. As analytical instrumentation continues to improve in sensitivity and resolution, the availability of high-purity deuterated standards will be paramount in pushing the boundaries of detection and understanding the subtle toxicological impacts of these persistent pollutants.

Q & A

Q. How can researchers reliably identify and quantify 2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3 in environmental samples?

Q. What are the critical parameters for safe handling and storage of this compound?

  • Methodological Answer : Store solutions in amber vials at -20°C to prevent photodegradation and volatilization. For solid standards, use desiccated environments to avoid hygroscopic degradation. Hexane is the preferred solvent due to its stability with chlorinated biphenyls . Always use gloveboxes under inert atmospheres (N₂) for aliquoting.

Q. How can researchers confirm the isotopic purity of this compound?

  • Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to verify deuterium incorporation at positions 3, 4, and 5. Compare with non-deuterated analogs to confirm absence of proton signals at these sites. Mass spectrometry should show a +3 Da shift relative to the non-deuterated compound .

Advanced Research Questions

Q. How should experimental designs address conflicting data on the environmental persistence of this compound across studies?

  • Methodological Answer : Conduct controlled degradation studies using factorial design to isolate variables (e.g., UV exposure, microbial activity, pH). For example, a 2³ factorial experiment (temperature × pH × microbial inoculum) can identify interactions affecting half-life. Use orthogonal regression analysis to resolve contradictions from prior studies .

  • Example Factorial Design :

FactorLevelsResponse Variable (Half-life)
Temperature20°C, 30°CMeasured via GC-MS
pH5.0, 7.0, 9.0
Microbial SourceSoil vs. Aquatic Microorganisms

Q. What advanced techniques can model the compound’s adsorption dynamics in heterogeneous environmental matrices?

  • Methodological Answer : Implement computational fluid dynamics (CFD) in COMSOL Multiphysics to simulate adsorption on organic matter or microplastics. Parameterize models using experimental Freundlich isotherms and validate with batch adsorption data. Machine learning algorithms (e.g., random forests) can predict site-specific behavior from physicochemical properties (log Kow = 6.2) .

Q. How can isotopic labeling (³H or ¹⁴C) complement deuterium tracing in metabolic pathway studies?

  • Methodological Answer : Dual-isotope labeling (²H and ¹⁴C) allows simultaneous tracking of parent compound degradation and metabolite formation. Use accelerator mass spectrometry (AMS) for ¹⁴C quantification and LC-MS/MS for deuterated species. This approach resolves co-eluting metabolites in complex matrices like biological tissues .

Q. What strategies mitigate co-elution issues with structurally similar tetrachlorobiphenyls during analysis?

  • Methodological Answer : Employ orthogonal separation techniques:
  • Primary : GC-MS with a 60-m Rxi-5Sil MS column for high resolution.
  • Secondary : HPLC with a chiral column (e.g., Chiralpak IA) to resolve enantiomers.
    Cross-validate using certified standards for co-eluting congeners (e.g., 2,3',4,5-Tetrachlorobiphenyl vs. 2,3',4',5-Tetrachlorobiphenyl) .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported CAS registry numbers for tetrachlorobiphenyl isomers?

  • Methodological Answer : Cross-reference the Chemical Abstracts Service (CAS) database and EPA DSSTox to verify identifiers (e.g., 32598-11-1 for 2,3',4',5-Tetrachlorobiphenyl). Confirm structural identity via X-ray crystallography or 2D NMR if commercial standards lack purity .

Q. Why do half-life values vary significantly between laboratory and field studies?

  • Methodological Answer : Laboratory studies often underestimate environmental complexity. Use mesocosm experiments that replicate field conditions (e.g., sediment-water partitioning, biotic communities). Apply mixed-effects models to account for uncontrolled variables in field data .

Synthesis and Isotopic Labeling

Q. What synthetic routes are recommended for deuterated polychlorinated biphenyl (PCB) analogs?

  • Methodological Answer :
    Use Ullmann coupling with deuterated benzene precursors (e.g., benzene-1,2,3-d3) and chlorinated iodobiphenyl intermediates. Purify via preparative HPLC and confirm deuteration using high-resolution MS and ²H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.